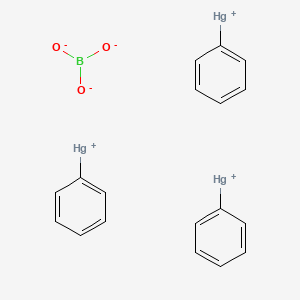
Phenylmercury(1+);borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylmercury(1+);borate, also known as phenylmercuric borate, is an organomercury compound with the chemical formula C₆H₇BHgO₃. It is a topical antiseptic and disinfectant that was widely used until the 1990s. The compound is soluble in water, ethanol, and glycerol . Due to its high mercury content, it has been largely replaced by other substances in medical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Phenylmercury(1+);borate can be synthesized by reacting phenylmercury acetate with boric acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolve phenylmercury acetate in water.
- Add boric acid to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale dissolution of phenylmercury acetate in water.
- Addition of boric acid under controlled temperature and stirring conditions.
- Filtration and washing of the precipitate to remove impurities.
- Drying and packaging of the final product for distribution.
化学反应分析
Types of Reactions
Phenylmercury(1+);borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercury(II) compounds.
Reduction: Reduction reactions can convert this compound to elemental mercury and phenylboronic acid.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed.
Major Products
Oxidation: Phenylmercury(II) compounds.
Reduction: Elemental mercury and phenylboronic acid.
Substitution: Various substituted phenylmercury compounds.
科学研究应用
Phenylmercury(1+);borate has been used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of mercury toxicity and its effects on biological systems.
Medicine: Previously used as an antiseptic and disinfectant in wound treatment.
Industry: Utilized in the production of certain polymers and as a preservative in some products
作用机制
The mechanism of action of phenylmercury(1+);borate involves the disruption of cellular processes through the binding of mercury ions to thiol groups in proteins and enzymes. This binding inhibits the function of these proteins, leading to cellular damage and death. The compound targets various molecular pathways, including those involved in cellular respiration and membrane integrity .
相似化合物的比较
Phenylmercury(1+);borate is compared with other organomercury compounds such as:
Phenylmercury acetate: Used as a preservative and disinfectant.
Dimethylmercury: Highly toxic and used in research as a standard for mercury compounds.
Thiomersal: Used as a preservative in vaccines and antitoxins.
Uniqueness
This compound is unique due to its specific application as a topical antiseptic and its solubility in various solvents. Its high mercury content, however, limits its use due to toxicity concerns .
List of Similar Compounds
- Phenylmercury acetate
- Dimethylmercury
- Thiomersal
- Merbromin
属性
分子式 |
C18H15BHg3O3 |
|---|---|
分子量 |
891.9 g/mol |
IUPAC 名称 |
phenylmercury(1+);borate |
InChI |
InChI=1S/3C6H5.BO3.3Hg/c3*1-2-4-6-5-3-1;2-1(3)4;;;/h3*1-5H;;;;/q;;;-3;3*+1 |
InChI 键 |
HKCQGIAEWJJRIP-UHFFFAOYSA-N |
规范 SMILES |
B([O-])([O-])[O-].C1=CC=C(C=C1)[Hg+].C1=CC=C(C=C1)[Hg+].C1=CC=C(C=C1)[Hg+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
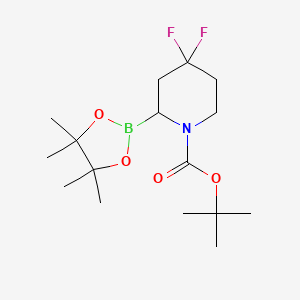
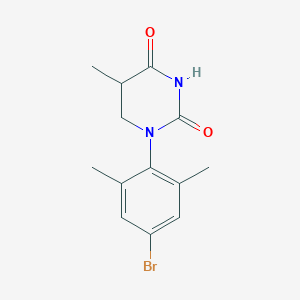
![[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride](/img/structure/B14780143.png)
![3,21-Bis(2-ethylhexyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14780154.png)
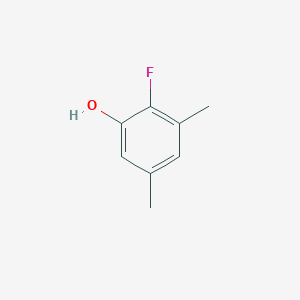
![[(4R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14780168.png)
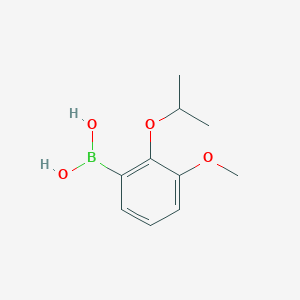
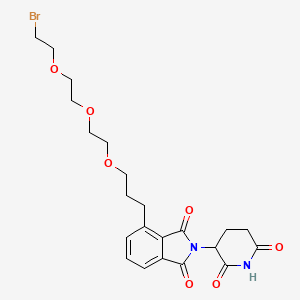
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)

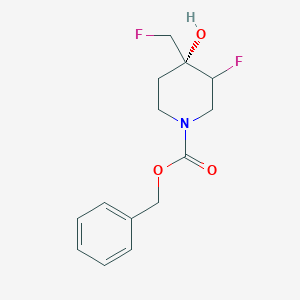
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)
